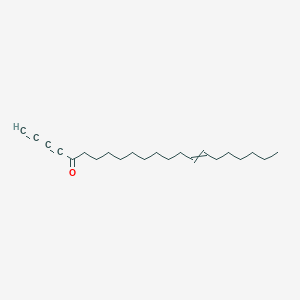
Docos-15-ene-1,3-diyn-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docos-15-ene-1,3-diyn-5-one is an organic compound with the molecular formula C22H34O. It consists of 22 carbon atoms, 34 hydrogen atoms, and one oxygen atom . This compound is characterized by the presence of a long carbon chain with multiple unsaturated bonds, including a double bond and two triple bonds.
Preparation Methods
The synthesis of Docos-15-ene-1,3-diyn-5-one typically involves multi-step organic reactions. One common synthetic route includes the coupling of appropriate alkyne precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts to facilitate the formation of the desired product with high yield and purity .
Chemical Reactions Analysis
Docos-15-ene-1,3-diyn-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound, forming new derivatives.
Scientific Research Applications
Docos-15-ene-1,3-diyn-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Docos-15-ene-1,3-diyn-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Docos-15-ene-1,3-diyn-5-one can be compared with other similar compounds, such as:
Docos-15-ene-1,3-diyn-5-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group.
Docos-15-ene-1,3-diyn-5-amine: This compound has an amine group in place of the ketone group.
Docos-15-ene-1,3-diyn-5-carboxylic acid: This compound features a carboxylic acid group instead of a ketone group.
Properties
CAS No. |
63987-88-2 |
|---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
docos-15-en-1,3-diyn-5-one |
InChI |
InChI=1S/C22H34O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22(23)20-6-4-2/h2,10-11H,3,5,7-9,12-19,21H2,1H3 |
InChI Key |
HPKFZCZHFHUKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)C#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















